3-Tert-butyl-1,5,3-dioxazepane

Description

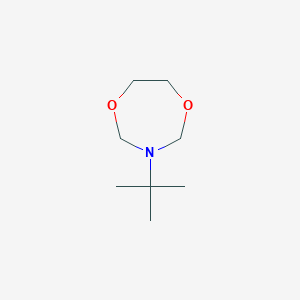

Structure

2D Structure

3D Structure

Properties

CAS No. |

75872-61-6 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-tert-butyl-1,5,3-dioxazepane |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)9-6-10-4-5-11-7-9/h4-7H2,1-3H3 |

InChI Key |

KBOFUDHFZARIQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1COCCOC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tert Butyl 1,5,3 Dioxazepane and Its Analogues

De Novo Synthesis Strategies for the 1,5,3-Dioxazepane Core

The fundamental structure of the 1,5,3-dioxazepane ring is accessible through several synthetic pathways. One efficient method involves the condensation of paraformaldehyde, ethylene (B1197577) glycol, and a primary amine. rsc.org This approach provides a direct route to N-substituted 1,5,3-dioxazepanes. The reaction is typically carried out under conditions that facilitate the formation of the seven-membered ring, offering good yields for a range of N-alkyl substituents. researchgate.net

The term "de novo synthesis" in a broader chemical context refers to the creation of complex molecules from simple, readily available precursors. nih.govmdpi.comnih.govactanaturae.ru In the context of heterocyclic chemistry, this involves the construction of the ring system itself, rather than the modification of a pre-existing one. The synthesis of 3-alkyl-1,5,3-dioxazepanes from paraformaldehyde, ethylene glycol, and primary amines exemplifies a de novo approach to this specific heterocyclic system. rsc.orgresearchgate.net

Derivatization Approaches Centered on 3-Tert-butyl-1,5,3-dioxazepane

Once synthesized, this compound can be further modified to generate a variety of analogues. These derivatization methods expand the chemical space accessible from this core structure.

Transamination Reactions with Arylamines and Hetarylamines

A key derivatization strategy is the transamination of this compound. researchgate.netresearchgate.net This reaction involves the exchange of the tert-butyl group on the nitrogen atom with various aryl or hetaryl amines. This process provides an efficient route to 3-aryl(hetaryl)-1,5,3-dioxazepanes. researchgate.netresearchgate.netresearchgate.net The reaction is often facilitated by the use of catalysts, such as samarium (Sm) and cobalt (Co) compounds, which promote the exchange of the amine substituent. researchgate.netresearchgate.net

| Arylamine | Catalyst | Product | Reference |

| Aniline | Sm and Co compounds | 3-Phenyl-1,5,3-dioxazepane | researchgate.netresearchgate.net |

| Substituted Anilines | Sm and Co compounds | 3-(Substituted-phenyl)-1,5,3-dioxazepane | researchgate.netresearchgate.net |

| Hetarylamines | Sm and Co compounds | 3-Hetaryl-1,5,3-dioxazepane | researchgate.netresearchgate.net |

Functionalization via Reactions with N,N-Bis(methoxymethyl)aryl(hetaryl)amines and 1,2-Ethanediol

An alternative synthetic route to 3-aryl(hetaryl)-1,5,3-dioxazepanes involves the reaction of N,N-bis(methoxymethyl)aryl(hetaryl)amines with 1,2-ethanediol. researchgate.netresearchgate.net This method also benefits from the presence of catalytic amounts of samarium and cobalt compounds. This approach provides a complementary pathway to the transamination reaction, allowing for the synthesis of a diverse range of N-aryl and N-hetaryl substituted 1,5,3-dioxazepanes. molaid.commolaid.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| N,N-Bis(methoxymethyl)arylamine | 1,2-Ethanediol | Sm and Co compounds | 3-Aryl-1,5,3-dioxazepane | researchgate.netresearchgate.net |

| N,N-Bis(methoxymethyl)hetarylamine | 1,2-Ethanediol | Sm and Co compounds | 3-Hetaryl-1,5,3-dioxazepane | researchgate.netresearchgate.net |

Exploitation in Double-Mannich Reactions with Carbon-Based Nucleophiles

3-Alkyl-1,5,3-dioxazepanes, including the tert-butyl analogue, have been effectively utilized as electrophiles in double-Mannich reactions. researchgate.net This type of reaction involves the reaction of the dioxazepane with a carbon-based nucleophile, such as a ketone or a β-ketoester. rsc.org The addition of a Lewis acid, for instance, methyltrichlorosilane, to the dioxazepane can generate a highly reactive species. This species then reacts readily with acid-sensitive nucleophiles to form azabicyclo[3.3.1]nonanes in good yields. researchgate.net The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. d-nb.infonih.govmdpi.com

| Dioxazepane | Nucleophile | Activator | Product | Reference |

| 3-Alkyl-1,5,3-dioxazepane | Ketone | Methyltrichlorosilane | Azabicyclo[3.3.1]nonane | rsc.orgresearchgate.net |

| 3-Alkyl-1,5,3-dioxazepane | β-Ketoester | Methyltrichlorosilane | Azabicyclo[3.3.1]nonane | rsc.orgresearchgate.net |

Catalytic Systems in 1,5,3-Dioxazepane Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of synthetic methods for 1,5,3-dioxazepanes. Lanthanide-based catalysts, in particular, have proven to be effective in these transformations.

Lanthanide-Catalyzed Cyclocondensation Approaches

Lanthanide compounds have been successfully employed as catalysts in the synthesis of 1,5,3-dioxazepanes. nais.net.cn For instance, samarium-containing catalysts have been shown to be effective in the cyclocondensation reactions that form the dioxazepane ring. researchgate.netresearchgate.netresearchgate.net Specifically, Sm(NO3)3·6H2O has been utilized to catalyze the cyclocondensation of NH-acids with formaldehyde (B43269) and α,ω-diols to produce 1,5,3-dioxazepanes. researchgate.net The use of lanthanide catalysts often allows for milder reaction conditions and can lead to higher yields and selectivity compared to non-catalytic methods. nsf.govmdpi.compsu.edu

| Catalyst | Reactants | Product | Reference |

| Sm(NO3)3·6H2O | NH-acid, Formaldehyde, α,ω-diol | 1,5,3-Dioxazepane | researchgate.net |

| Sm and Co compounds | This compound, Arylamine | 3-Aryl-1,5,3-dioxazepane | researchgate.netresearchgate.net |

| Sm and Co compounds | N,N-bis(methoxymethyl)arylamine, 1,2-ethanediol | 3-Aryl-1,5,3-dioxazepane | researchgate.netresearchgate.net |

Transition Metal Catalysis (e.g., Samarium and Cobalt Compounds)

The synthesis of 3-substituted-1,5,3-dioxazepane analogues can be effectively achieved through methods employing transition metal catalysts, particularly compounds of samarium and cobalt. These catalytic systems have proven valuable in facilitating the formation of the seven-membered dioxazepane ring structure.

One notable catalytic approach involves the reaction of 1,2-ethanediol with various N,N-bis(methoxymethyl)aryl(hetaryl)amines. researchgate.net The presence of catalytic quantities of samarium or cobalt compounds is crucial for this cyclocondensation reaction to proceed efficiently, yielding the corresponding 3-aryl(hetaryl)-1,5,3-dioxazepanes. researchgate.net Research has highlighted the utility of samarium nitrate hexahydrate (Sm(NO₃)₃·6H₂O) as a catalyst in the cyclocondensation of NH-acids with formaldehyde and α,ω-diols, which is a similar transformation that produces 1,5,3-dioxazepanes. researchgate.net

Another significant synthetic route that utilizes these catalysts is the transamination of a pre-existing 1,5,3-dioxazepane ring. For instance, 3-aryl(hetaryl)-1,5,3-dioxazepanes can be synthesized via the transamination of this compound with various arylamines, a reaction also catalyzed by samarium and cobalt compounds. researchgate.net While this method starts with a related dioxazepane, it provides a valuable pathway to diversify the substituent at the nitrogen atom.

The research findings for these catalytic syntheses are summarized in the table below.

Table 1: Samarium and Cobalt Catalyzed Synthesis of 1,5,3-Dioxazepane Analogues

| Catalyst | Substrate 1 | Substrate 2 | Product Type | Synthetic Method | Reference |

| Samarium (Sm) compounds | 1,2-Ethanediol | N,N-bis(methoxymethyl)aryl(hetaryl)amines | 3-Aryl(hetaryl)-1,5,3-dioxazepanes | Cyclocondensation | researchgate.net |

| Cobalt (Co) compounds | 1,2-Ethanediol | N,N-bis(methoxymethyl)aryl(hetaryl)amines | 3-Aryl(hetaryl)-1,5,3-dioxazepanes | Cyclocondensation | researchgate.net |

| Samarium (Sm) compounds | This compound | Arylamines | 3-Aryl(hetaryl)-1,5,3-dioxazepanes | Transamination | researchgate.net |

| Cobalt (Co) compounds | This compound | Arylamines | 3-Aryl(hetaryl)-1,5,3-dioxazepanes | Transamination | researchgate.net |

| Sm(NO₃)₃·6H₂O | α,ω-Diols | NH-Acids and Formaldehyde | 1,5,3-Dioxazepanes | Cyclocondensation | researchgate.net |

These transition metal-catalyzed reactions are noted for their efficiency and provide accessible routes to a range of 3-substituted-1,5,3-dioxazepane analogues. researchgate.netresearchgate.net

Reactivity Profiles and Mechanistic Investigations of 3 Tert Butyl 1,5,3 Dioxazepane

Reaction Pathways and Transformation of the 1,5,3-Dioxazepane Moiety

The most prominently documented transformation of the 3-Tert-butyl-1,5,3-dioxazepane moiety involves its reaction with sulfamides, leading to the formation of 1,3,5-triazinanes. This reaction provides a key insight into a specific pathway of the 1,5,3-dioxazepane ring system under certain conditions.

In a notable study, the reaction of this compound with various sulfamides in the presence of a samarium(III) nitrate hexahydrate catalyst resulted in the synthesis of corresponding 1,3,5-triazinane derivatives. This transformation indicates a pathway involving the cleavage and rearrangement of the original seven-membered ring into a six-membered triazinane ring.

Table 1: Transformation of this compound to 1,3,5-Triazinanes

| Reactant | Catalyst | Product |

|---|

This table illustrates the documented transformation of the 1,5,3-dioxazepane ring into a 1,3,5-triazinane structure.

Elucidation of Reaction Mechanisms in Derivatization Processes

The mechanism for the transformation of this compound into 1,3,5-triazinanes has been proposed, offering a glimpse into the mechanistic possibilities for this heterocyclic system. The proposed pathway involves a series of steps initiated by the interaction with the sulfamide.

The plausible mechanism suggests an initial nucleophilic attack of the sulfamide nitrogen on the this compound ring, leading to a ring-opened intermediate. This is followed by a cascade of reactions, including condensation and cyclization, ultimately yielding the more stable six-membered 1,3,5-triazinane ring. This proposed mechanism underscores the potential for the 1,5,3-dioxazepane ring to act as a synthon for the construction of other heterocyclic systems. However, detailed mechanistic studies for other derivatization processes of this compound have not been extensively reported.

Ring-Opening and Ring-Contraction/Expansion Rearrangements

Specific studies detailing the ring-opening, ring-contraction, or ring-expansion rearrangements of this compound are not prevalent in the scientific literature. The transformation into 1,3,5-triazinanes, as discussed previously, represents a form of ring transformation, but a broader exploration of these fundamental rearrangement reactions for this specific compound is lacking. General principles of heterocyclic chemistry suggest that such rearrangements could be plausible under specific thermal, photochemical, or catalytic conditions, often driven by factors such as ring strain and the formation of more stable intermediates. However, without specific experimental or computational evidence for this compound, any discussion remains speculative.

Computational Studies on Reaction Energetics and Transition States

Quantum Chemical Calculations for Mechanistic Insights

There are no specific published quantum chemical calculations that provide mechanistic insights into the reactivity of this compound. Such studies would be invaluable for understanding the stability of the dioxazepane ring, the energetics of potential reaction pathways, and the structures of transition states involved in its transformations. The absence of this data highlights a significant gap in the understanding of the fundamental chemical behavior of this compound.

Conformational Analysis and Stereochemical Considerations of 3 Tert Butyl 1,5,3 Dioxazepane

Conformational Preferences of the Seven-Membered Ring System

Seven-membered rings are inherently more flexible than their smaller six-membered counterparts, leading to a greater number of accessible conformations and a more complex potential energy surface. For the 1,5,3-dioxazepane ring system, several conformations, including chair, boat, and various twist forms, are theoretically possible. The relative energies of these conformations are determined by a combination of angle strain, torsional strain, and transannular interactions (non-bonded interactions between atoms across the ring).

While specific experimental data for the conformational preferences of 3-tert-butyl-1,5,3-dioxazepane is not extensively documented in readily available literature, general principles of seven-membered ring conformational analysis suggest that chair and twist-chair conformations are often the most stable. The presence of two oxygen atoms and one nitrogen atom within the ring introduces variations in bond lengths and angles compared to a cycloheptane (B1346806) ring, which will influence the specific geometry of these preferred conformations. Nuclear Magnetic Resonance (NMR) spectroscopy at variable temperatures is a primary experimental technique used to study the populations of different conformers and the energy barriers between them. rsc.org

Steric and Electronic Influences of the Tert-butyl Substituent on Ring Conformation

The tert-butyl group is known for its significant steric bulk. wikipedia.orgfiveable.me In any cyclic system, a bulky substituent will preferentially occupy a position that minimizes steric interactions with other atoms in the ring. This is commonly observed in cyclohexane (B81311) rings, where a tert-butyl group strongly favors the equatorial position to avoid 1,3-diaxial interactions. vaia.comaskthenerd.comlibretexts.org

In the context of this compound, the tert-butyl group attached to the nitrogen atom will exert a strong influence on the ring's conformation. The nitrogen atom itself is a site of potential pyramidal inversion, a process where the substituents on the nitrogen rapidly flip their orientation. scribd.com However, the bulky tert-butyl group can significantly slow down or bias this inversion process. The steric demand of the tert-butyl group will likely force the ring into a conformation where this bulky group is in a pseudo-equatorial or an otherwise sterically unhindered position. This steric hindrance can also affect the reactivity of the nitrogen's lone pair of electrons. fiveable.me

The electronic effects of the tert-butyl group, primarily its inductive electron-donating nature, are generally less dominant than its steric effects in determining conformational preferences. However, these electronic effects can subtly influence bond lengths and angles within the heterocyclic ring.

Investigation of Ring Inversion Barriers and Dynamic Processes

The flexibility of the seven-membered ring allows for various dynamic processes, the most significant being ring inversion, which is the interconversion between different chair and boat-like conformations. The energy barrier for this process is a key parameter that describes the conformational rigidity of the ring.

For heterocyclic systems, the barriers to ring inversion can be influenced by the nature of the heteroatoms. scribd.com Inversion barriers can be determined experimentally using dynamic NMR (DNMR) spectroscopy. By monitoring the changes in the NMR spectrum as a function of temperature, the rate of conformational exchange can be determined, and from this, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. For comparison, the barrier to chair-chair interconversion in 1,3,5-trithiane, a six-membered heterocycle, has been found to be 11.1 kcal/mol. rsc.org Seven-membered rings generally have lower inversion barriers than six-membered rings.

In addition to ring inversion, the this compound molecule can also exhibit pyramidal inversion at the nitrogen atom. The barrier to nitrogen inversion is also influenced by the substituents on the nitrogen and the geometry of the ring. The bulky tert-butyl group can have a significant impact on this barrier. scribd.com

Table 1: Representative Energy Barriers for Ring Inversion in Heterocycles

| Compound | Ring Size | Barrier (kcal/mol) | Method |

| 1,3,5-Trithiane | 6 | 11.1 | NMR |

| Azetidine | 4 | 7.2 | NMR |

Computational Modeling of Conformational Landscapes

In the absence of extensive experimental data, computational modeling provides a powerful tool to explore the conformational landscape of molecules like this compound. Methods such as molecular mechanics (MM) and quantum mechanical calculations (e.g., Density Functional Theory - DFT) can be used to calculate the energies of different conformations and the transition states that connect them.

These calculations can provide detailed insights into:

The relative stabilities of various chair, boat, and twist conformations.

The preferred orientation of the tert-butyl group.

The energy barriers for ring inversion and nitrogen inversion.

The geometric parameters (bond lengths, bond angles, and dihedral angles) for each stable conformer.

Computational studies on related seven-membered heterocyclic systems have been performed to understand their conformational behavior. vdoc.pub A similar approach for this compound would involve a systematic search of the conformational space to identify all low-energy minima and the pathways for their interconversion. The results of such calculations would provide a theoretical framework for interpreting experimental data and for predicting the molecule's behavior in chemical reactions. For instance, DFT calculations have been used to show that in certain substituted six-membered rings, a tert-butyl group can surprisingly prefer an axial position due to specific steric and electronic effects. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Tert Butyl 1,5,3 Dioxazepane

X-ray Crystallography for Solid-State Molecular ArchitectureIn the event that a suitable single crystal could be obtained, X-ray crystallography would have offered an unambiguous determination of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and the conformation of the seven-membered ring.

Unfortunately, the absence of primary data for 3-Tert-butyl-1,5,3-dioxazepane across these analytical methods prevents the creation of the detailed research findings and data tables that were planned for this article. Further experimental investigation is required to generate and publish this fundamental characterization data, which would be of value to the broader chemical community.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The resulting three-dimensional Hirshfeld surface provides a rich, visual representation of intermolecular contacts.

The analysis involves mapping various properties onto this surface, such as dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically colored red, indicate intermolecular contacts shorter than the sum of the van der Waals radii, highlighting significant interactions like hydrogen bonds. Positive values, colored blue, represent contacts longer than the van der Waals radii, and white areas denote contacts of approximately the van der Waals separation.

For this compound, a Hirshfeld surface analysis would be instrumental in understanding how the bulky tert-butyl group and the heteroatoms (two oxygen and one nitrogen) in the seven-membered ring govern the crystal packing. The analysis would generate a three-dimensional map of the molecular shape and its immediate intermolecular environment.

Detailed Research Findings (Hypothetical)

In a hypothetical crystal structure of this compound, the Hirshfeld surface analysis would likely reveal a predominance of weak van der Waals forces, particularly H···H contacts, due to the abundance of hydrogen atoms on the tert-butyl group and the dioxazepane ring. Studies on other tert-butyl-containing compounds have shown that H···H contacts can comprise a significant portion of the total intermolecular interactions. nih.govd-nb.info

The presence of oxygen and nitrogen atoms in the 1,5,3-dioxazepane ring introduces the potential for weaker hydrogen bonding interactions, such as C–H···O and C–H···N contacts. These would appear as distinct red regions on the dnorm surface. The analysis of the crystal packing of related heterocyclic compounds often highlights the role of such weak hydrogen bonds in stabilizing the supramolecular architecture. nih.govmdpi.com

A two-dimensional "fingerprint plot" is also generated from the Hirshfeld surface, which summarizes the intermolecular contacts by plotting di against de. This plot provides a quantitative breakdown of the different types of interactions. For this compound, the fingerprint plot would be expected to show characteristic features:

A large, diffuse region corresponding to H···H contacts.

Distinct "wings" or sharp peaks representing O···H/H···O and N···H/H···N contacts.

Hypothetical Data Table: Intermolecular Contact Contributions for this compound

Below is an interactive data table illustrating the expected percentage contributions of the most significant intermolecular contacts, based on analyses of similar structures.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 65.2 |

| O···H / H···O | 22.5 |

| N···H / H···N | 8.3 |

| C···H / H···C | 2.8 |

| Other | 1.2 |

Hypothetical Data Table: Key Features of the 2D Fingerprint Plot

This table presents hypothetical characteristic distances (di and de) for the principal intermolecular contacts.

| Contact Type | di (Å) | de (Å) | Feature on Fingerprint Plot |

| O···H | 1.15 | 1.30 | Sharp spike |

| N···H | 1.20 | 1.45 | Distinct wing |

| H···H | 1.25 | 1.25 | Diffuse central region |

Theoretical and Computational Chemistry Approaches for 3 Tert Butyl 1,5,3 Dioxazepane

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 3-Tert-butyl-1,5,3-dioxazepane, DFT calculations can provide valuable insights into its geometry, stability, and electronic properties.

A typical DFT study would begin with the optimization of the molecule's geometry to find its most stable conformation(s). Given the flexibility of the seven-membered ring, multiple low-energy conformers, such as chair and boat forms, are expected to exist. umich.edusmu.edu The bulky tert-butyl group is known to have a significant steric effect, generally preferring an equatorial position in cyclic systems to minimize steric strain. nih.gov In a 1,5,3-dioxazepane ring, the interplay between the steric demand of the tert-butyl group and the inherent conformational preferences of the seven-membered ring would be a key area of investigation.

Once the optimized geometries are obtained, a range of electronic properties can be calculated. These properties are crucial for understanding the reactivity and potential applications of the molecule. A hypothetical table of such properties, based on typical values for similar heterocyclic compounds, is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | -X.XXXX Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | ~2-3 Debye | Reflects the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | ~ -6.5 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~ 1.5 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~ 8.0 eV | Indicates the electronic excitability and kinetic stability of the molecule. |

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are essential for understanding its dynamic behavior. researchgate.net For a flexible molecule like this compound, MD simulations can reveal the conformational landscape and the transitions between different conformers over time.

An MD simulation would typically involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for all atoms over a certain period. This allows for the exploration of the potential energy surface and the identification of the most populated conformational states. The flexibility of seven-membered rings is well-documented, often existing in complex equilibria between various chair, boat, and twist-boat conformations. umich.edusmu.edu The presence of the N-tert-butyl group would likely influence the energy barriers between these conformations. nih.gov

The results of an MD simulation can be analyzed to generate data on the distribution of dihedral angles, radial distribution functions (to understand solvent interactions), and the root-mean-square deviation (RMSD) to assess structural stability.

Table 2: Hypothetical Parameters from a Molecular Dynamics Simulation of this compound

| Parameter | Hypothetical Observation | Interpretation |

|---|---|---|

| Major Conformations | Chair and Twist-Chair | Indicates the most probable shapes the molecule adopts in solution. |

| Conformational Transition Frequency | 109 - 1010 s-1 | Describes how often the molecule switches between different conformations. |

| Average RMSD | 1.5 - 2.0 Å | A measure of the molecule's overall flexibility and structural fluctuations. |

| Solvent Accessible Surface Area (SASA) | ~250-300 Å2 | Relates to the molecule's interaction with the solvent. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which can be used to validate theoretical models against experimental findings. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. semanticscholar.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These predicted shifts can then be compared to experimental data to confirm the proposed structure and its major conformation in solution. The chemical shifts would be particularly sensitive to the conformation of the seven-membered ring and the orientation of the tert-butyl group.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Hypothetical Predicted Value (DFT) | Hypothetical Experimental Value | Significance |

|---|---|---|---|

| ¹H NMR (tert-butyl protons) | δ 1.1 - 1.3 ppm | δ 1.2 ppm | Confirms the presence and electronic environment of the tert-butyl group. |

| ¹³C NMR (quaternary C of tert-butyl) | δ 55 - 60 ppm | δ 58 ppm | Provides information about the carbon skeleton. |

| IR Stretch (C-N) | ~1100 cm-1 | ~1105 cm-1 | Characteristic vibration of the amine functionality within the ring. |

| IR Stretch (C-O) | ~1050-1150 cm-1 | ~1080 cm-1 | Characteristic vibrations of the ether linkages in the ring. |

While direct computational studies on this compound are scarce, the application of established theoretical methods provides a clear framework for understanding its chemical nature. DFT calculations can elucidate its electronic structure and preferred conformations, while molecular dynamics simulations can reveal its dynamic behavior in solution. Furthermore, the prediction of spectroscopic parameters offers a powerful means of validating these theoretical models against future experimental work. The synthesis of 3-alkyl-1,5,3-dioxazepanes has been reported, paving the way for such experimental validation. mauricewilkinscentre.org

Emerging Research Frontiers and Future Prospects for 3 Tert Butyl 1,5,3 Dioxazepane Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research into the synthesis of 3-Tert-butyl-1,5,3-dioxazepane would greatly benefit from the early adoption of sustainable practices. This could involve the exploration of solvent-free reaction conditions, the use of bio-based solvents, or the development of catalytic systems that operate under mild temperatures and pressures. The goal would be to establish synthetic routes that are not only efficient but also minimize environmental impact. For instance, catalyst-free methodologies or the use of recyclable catalysts could be investigated to enhance the green credentials of the synthesis. organic-chemistry.orgdntb.gov.ua

Exploration of Novel Catalytic Systems for Dioxazepane Synthesis

Catalysis is a powerful tool for the synthesis of complex molecules. The development of novel catalytic systems will be crucial for the efficient and selective synthesis of this compound. Drawing inspiration from the synthesis of related heterocyclic compounds, researchers could explore a variety of catalytic approaches. For example, cation-binding catalysis using chiral crown ethers has been shown to be effective in the asymmetric synthesis of enantioenriched dioxazepanes, a strategy that could potentially be adapted for the target molecule. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, which have been extensively used in the synthesis of benzodiazepines and other nitrogen-containing heterocycles, could offer another promising avenue. nih.gov The exploration of organocatalysis and biocatalysis could also lead to the discovery of highly selective and environmentally benign synthetic methods.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Potential Advantages | Relevant Examples for Related Heterocycles |

| Chiral Crown Ether Complexes | Enantioselective synthesis | Asymmetric synthesis of enantioenriched dioxazinanes and dioxazepanes researchgate.net |

| Palladium Complexes | High efficiency and functional group tolerance | Synthesis of benzodiazepine (B76468) analogues via C-N coupling reactions nih.gov |

| Organocatalysts | Metal-free, often milder reaction conditions | Various applications in asymmetric heterocyclic synthesis |

| Biocatalysts (Enzymes) | High selectivity, environmentally friendly | Green synthesis of various pharmaceutical intermediates |

Advanced Time-Resolved Spectroscopic and Mechanistic Studies

A thorough understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing its synthesis and exploring its reactivity. Advanced spectroscopic techniques, such as time-resolved NMR and in-situ IR spectroscopy, could be employed to identify and characterize reaction intermediates and transition states. Computational chemistry, including Density Functional Theory (DFT) calculations, would be a valuable tool to complement experimental studies. By elucidating the mechanistic pathways, researchers can gain insights into the factors controlling selectivity and reactivity, paving the way for the rational design of more efficient synthetic protocols. Mechanistic studies on the formation of other complex heterocyclic systems can provide a foundational framework for these investigations. iitm.ac.in

Integration into Advanced Functional Material Design

The unique structural features of this compound, particularly the presence of the bulky tert-butyl group and the dioxazepane core, could impart interesting properties to materials. The tert-butyl group is known to enhance solubility and stability in organic materials. researchgate.net Future research could focus on incorporating this dioxazepane moiety into polymers or small molecules to create novel functional materials. For example, its integration into polymer backbones could influence properties such as thermal stability, solubility, and morphology. Furthermore, the heteroatoms in the dioxazepane ring could act as coordination sites for metal ions, opening up possibilities for the development of new catalysts, sensors, or metal-organic frameworks (MOFs). The exploration of its potential applications in areas such as organic electronics or as a building block in supramolecular chemistry could be a fruitful area of research, drawing parallels from the use of other heterocyclic compounds in material science. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 3-tert-butyl-1,5,3-dioxazepane, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or ring-opening reactions. For example, describes its use in forming 1,3,5-triazinanes via reaction with sulfonamides under mild acidic conditions. Key parameters include stoichiometric control of sulfonamide reagents, temperature (0–25°C), and inert atmosphere (argon) to minimize side reactions .

- Optimization : Purification via column chromatography (SiO₂, dichloromethane/hexane eluent) is critical, as residual reagents may lead to byproducts like unreacted sulfonamides or oligomers .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical workflow :

- NMR : Confirm tert-butyl group presence (¹H NMR: δ ~1.2 ppm for 9H; ¹³C NMR: δ ~28 ppm for CH₃, ~34 ppm for quaternary C).

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 216.2).

- X-ray crystallography (if crystalline): Resolve ring conformation and substituent orientation, as misassignment risks exist (see for analogous structural corrections) .

Advanced Research Questions

Q. What mechanistic pathways govern the transformation of this compound into 1,3,5-triazinanes, and how do sulfonamide substituents influence product selectivity?

- Mechanistic insights : proposes a stepwise ring-opening and re-cyclization process (Scheme 4). The tert-butyl group stabilizes intermediates via steric shielding, while sulfonamide electronics (e.g., electron-withdrawing groups) accelerate nucleophilic attack. Computational modeling (DFT) is recommended to map transition states .

- Byproduct analysis : Unexpected products (e.g., oligomeric dioxazepane derivatives) may form under excess sulfonamide or elevated temperatures. LC-MS or GC-MS is essential for detecting low-abundance species .

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

- Case study : reports triazinane formation with sulfonamides, whereas other studies (not in provided evidence) note carbamate byproducts. To reconcile discrepancies:

- Variable screening : Test reaction pH (acidic vs. neutral), solvent polarity, and catalyst presence (e.g., TMSCl in ).

- Contradiction analysis framework : Apply iterative hypothesis testing () to isolate critical variables (e.g., steric effects of tert-butyl vs. benzyl substituents) .

Q. What are the implications of this compound’s conformational flexibility in designing chiral catalysts or ligands?

- Structural dynamics : The seven-membered dioxazepane ring adopts multiple chair-like conformations, affecting coordination geometry. highlights analogous azepane derivatives’ utility in asymmetric catalysis.

- Experimental approach : Use VT-NMR (variable-temperature) or NOESY to study ring puckering and substituent spatial arrangement. Compare with rigidified analogs (e.g., fused-ring dioxaphosphocins in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.